

The Role of TRAP-14 (TNFAIP1) in Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **TRAP-14**

Cat. No.: **B165488**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor Necrosis Factor Alpha-Induced Protein 1 (TNFAIP1), also known as **TRAP-14**, is a multifaceted protein implicated in a wide array of cellular functions. Initially identified as a TNF α -inducible gene, subsequent research has unveiled its critical roles in apoptosis, cell proliferation, migration, invasion, and inflammation. Its dysregulation is frequently associated with various pathologies, including cancer and neurological disorders, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of **TRAP-14**, detailing its involvement in key signaling pathways, summarizing available quantitative data, and providing detailed protocols for its experimental investigation.

Core Functions and Cellular Processes

TRAP-14 is a key regulatory protein involved in diverse cellular processes. Its primary functions include the modulation of apoptosis, cell proliferation, invasion, metastasis, and the inflammatory response.^[1]

- **Apoptosis:** **TRAP-14** has a context-dependent role in apoptosis. In some cancers, such as hepatocellular carcinoma, it acts as a tumor suppressor by promoting apoptosis.^[2] Conversely, in osteosarcoma, high expression of TNFAIP1 is associated with distant

metastasis, and its knockdown induces apoptosis, suggesting a pro-survival role in this context.[3]

- Cell Proliferation, Invasion, and Metastasis: **TRAP-14** generally acts as an inhibitor of cell proliferation, invasion, and metastasis in several cancer types.[1] Overexpression of TNFAIP1 has been shown to inhibit the proliferation and invasion of hepatocellular carcinoma cells.[2] However, its role can be paradoxical, as elevated levels in osteosarcoma are linked to increased metastasis.[3]
- Inflammation: **TRAP-14** is a significant player in the inflammatory response. It has been shown to promote inflammation in renal cell carcinoma through the p38/JNK pathway.[4][5]
- Ubiquitination: **TRAP-14** functions as a substrate-specific adapter for the Cullin3-RING E3 ubiquitin ligase complex.[6][7] This complex mediates the ubiquitination and subsequent degradation of target proteins, such as RhoA, thereby regulating the actin cytoskeleton and cell migration.[8]

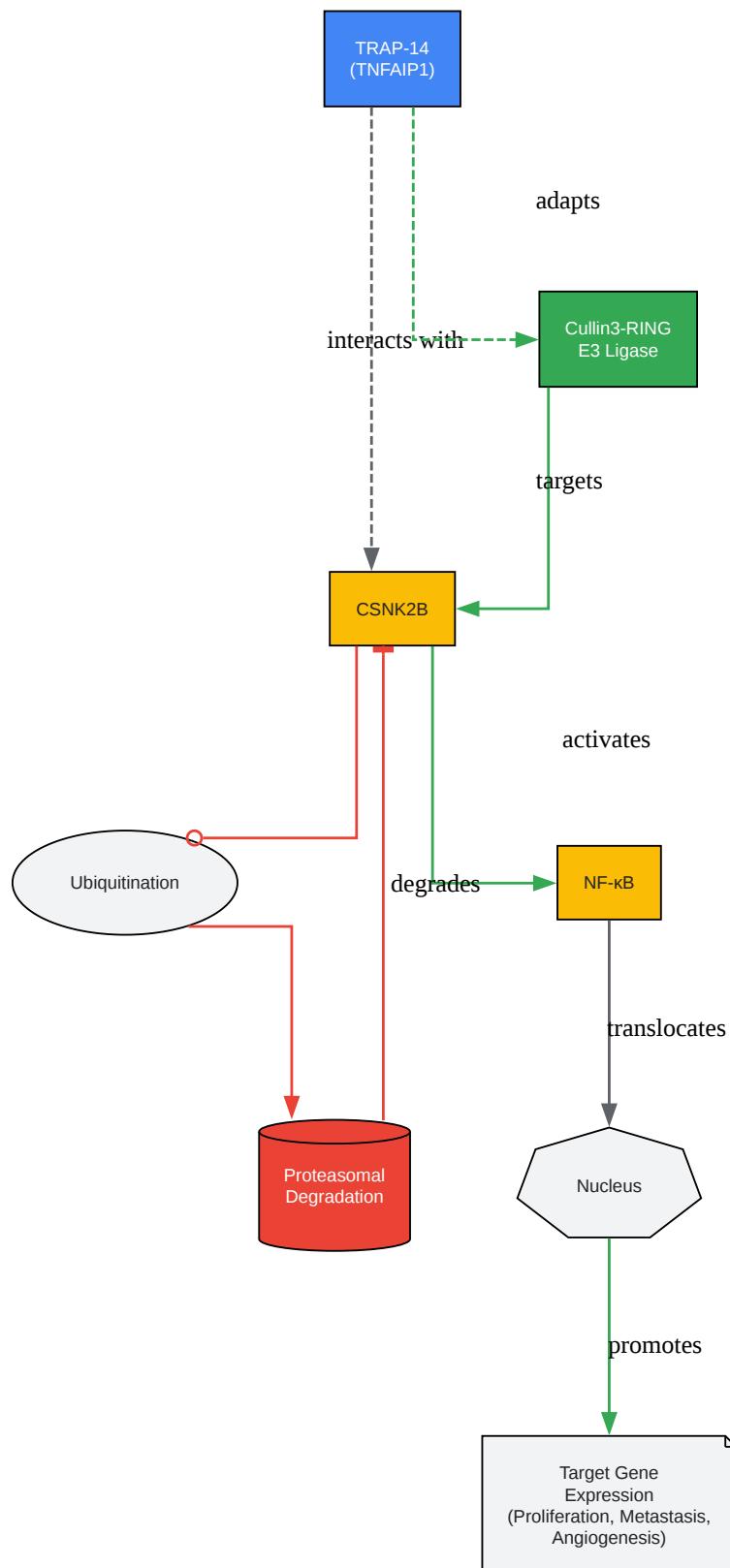
Quantitative Data

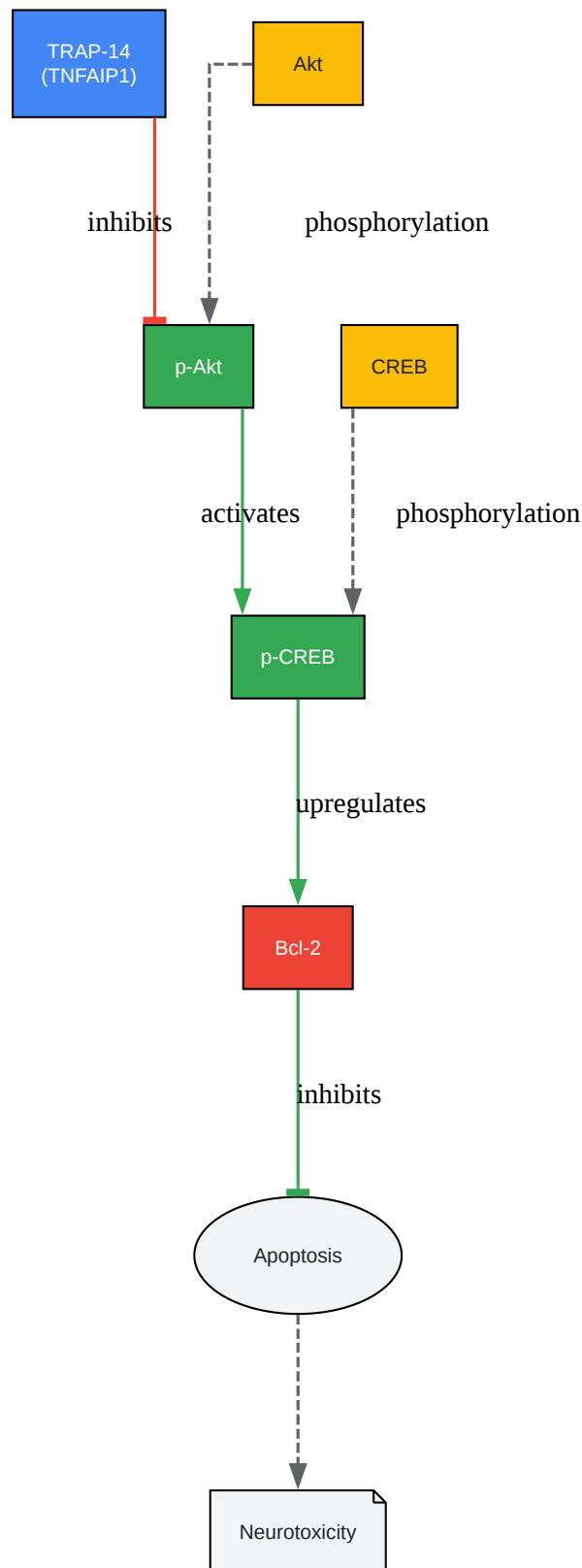
The following tables summarize the available quantitative data regarding the expression and functional effects of **TRAP-14**.

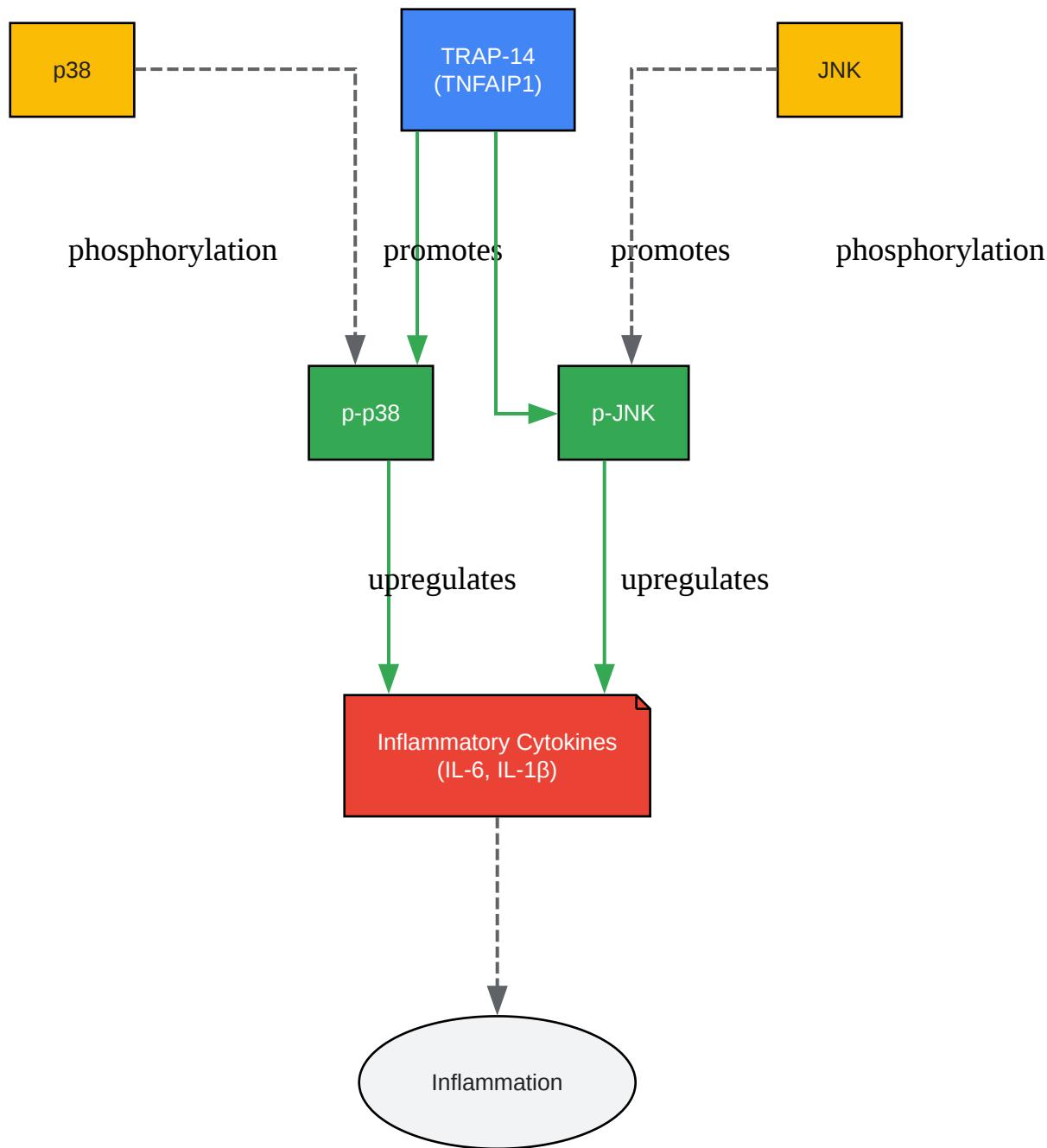
Table 1: Expression of **TRAP-14** in Cancer Tissues

Cancer Type	Tissue Comparison	Expression Change	Statistical Significance	Reference
Hepatocellular Carcinoma (HCC)	Tumor vs. Peritumor	Decreased	P < 0.05	[2]
Osteosarcoma (OS)	Tumor vs. Adjacent Non-cancerous	Increased (73.3% vs. 48.9%)	P = 0.018	[3]
Renal Cell Carcinoma (RCC)	Tumor vs. Adjacent Normal	Significantly Upregulated	Not specified	[5]

Table 2: Functional Effects of **TRAP-14** Modulation


Cell Line	Modulation	Effect	Quantitative Measure	Statistical Significance	Reference
-	-	-	-	-	-
MHCC97H (HCC)	Overexpression	Inhibition of cell migration and invasion	Significant decrease in migrated/invaded cells	P < 0.01 [[2]]	SMMC7721 (HCC)
MG-63 & U-2 OS (Osteosarcoma)	Knockdown	Increase in cell migration and invasion	Significant increase in migrated/invaded cells	P < 0.01 [[2]]	Caki-1 (RCC)
Pancreatic Cancer Cells (Capan-1, AsPC-1)	Overexpression	Promotion of IL-6 and IL-1 β expression	Significant increase in cytokine levels	P < 0.05 [[4]]	miR-181a inhibition (upregulates TNFAIP1)
OGD/R-injured PC12 cells	Knockdown	Inhibition of proliferation and migration	Not specified	Not specified	Not specified [[10]]


Signaling Pathways


TRAP-14 is a crucial component of several key signaling pathways, through which it exerts its diverse cellular effects.

NF- κ B Signaling Pathway

TRAP-14 is a negative regulator of the NF- κ B pathway. In hepatocellular carcinoma, **TRAP-14** interacts with and promotes the ubiquitin-mediated degradation of Casein Kinase 2 Subunit Beta (CSNK2B), which in turn blocks the CSNK2B-dependent activation of NF- κ B.[2] This inhibition of NF- κ B signaling contributes to the tumor-suppressive functions of **TRAP-14** by downregulating NF- κ B target genes involved in proliferation, metastasis, and angiogenesis.[2]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Tumor necrosis factor α -induced protein 1 as a novel tumor suppressor through selective downregulation of CSNK2B blocks nuclear factor- κ B activation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of TNFAIP1 inhibits growth and induces apoptosis in osteosarcoma cells through inhibition of the nuclear factor- κ B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HECTD2/TNFAIP1 Axis Regulating the p38/JNK Pathway to Promote an Inflammatory Response in Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HECTD2/TNFAIP1 Axis Regulating the p38/JNK Pathway to Promote an Inflammatory Response in Renal Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cullin3-TNFAIP1 E3 Ligase Controls Inflammatory Response in Hepatocellular Carcinoma Cells via Ubiquitination of RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNFAIP1 TNF alpha induced protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. platform.opentargets.org [platform.opentargets.org]
- 9. researchgate.net [researchgate.net]
- 10. Interaction between microRNA-181a and TNFAIP1 regulates pancreatic cancer proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Downregulation of TNFAIP1 alleviates OGD/R-induced neuronal damage by suppressing Nrf2/GPX4-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of TRAP-14 (TNFAIP1) in Cellular Processes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165488#trap-14-role-in-cellular-processes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com